![molecular formula C15H17N5S B7542605 N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine
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Overview
Description
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine, also known as MTEP, is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
Mechanism of Action
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR5 has been implicated in various neurological disorders, including addiction, anxiety, and depression. N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine blocks the activity of mGluR5, thereby reducing the downstream effects of its activation.
Biochemical and physiological effects:
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine has been shown to have a range of biochemical and physiological effects, including reducing drug-seeking behavior and relapse in animal models of addiction, improving cognitive function in animal models of neurodegenerative diseases, reducing anxiety and depression-like behaviors in animal models of these disorders, and reducing neuroinflammation.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine is its selectivity and potency as an mGluR5 antagonist. This allows for specific targeting of this receptor subtype without affecting other receptors in the brain. However, one limitation of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine include further investigation of its potential therapeutic applications in various neurological disorders, including addiction, anxiety, depression, and neurodegenerative diseases. Additionally, further studies are needed to optimize the dosing and administration of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine to maximize its efficacy and minimize potential side effects. Finally, the development of more water-soluble analogs of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine may improve its utility in vivo.
Synthesis Methods
The synthesis of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the synthesis of 1-methyl-3-pyridin-3-ylpyrazole, followed by the reaction with 2-bromoethylamine hydrobromide to form N-(3-pyridinyl)-2-(2-bromoethyl)pyrazole-3-carboxamide. The final step involves the reaction of this intermediate with 2-(1,3-thiazol-2-yl)ethanamine to form N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine.
Scientific Research Applications
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders. One of the major areas of research has been the role of mGluR5 in addiction and substance abuse. Studies have shown that N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine can reduce drug-seeking behavior and relapse in animal models of addiction, including cocaine, alcohol, and nicotine addiction.
Another area of research has been the potential role of N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have shown that N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine can improve cognitive function and reduce neuroinflammation in animal models of these diseases.
properties
IUPAC Name |
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5S/c1-20-11-13(10-17-6-4-14-18-7-8-21-14)15(19-20)12-3-2-5-16-9-12/h2-3,5,7-9,11,17H,4,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNQONLZZBBIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CN=CC=C2)CNCCC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine |
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